molecular formula C17H26O2 B14397468 1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol CAS No. 87996-26-7

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol

Cat. No.: B14397468
CAS No.: 87996-26-7
M. Wt: 262.4 g/mol
InChI Key: SHBUCCBSSNTTDK-UHFFFAOYSA-N
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Description

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol is an organic compound with a complex structure that includes a tert-butoxymethyl group and a phenyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol typically involves the reaction of a cyclohexanone derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the tert-butoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Compounds with new functional groups replacing the tert-butoxymethyl group.

Scientific Research Applications

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxymethyl group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butoxymethyl)-1-[N-(4-methylbenzenesulfonyl)(4-methylphenoxy)imidoyl]aziridine: A compound with a similar tert-butoxymethyl group but different core structure.

    tert-Butyl hydroperoxide: Another compound with a tert-butyl group, used in oxidation reactions.

Uniqueness

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

87996-26-7

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxymethyl]-4-phenylcyclohexan-1-ol

InChI

InChI=1S/C17H26O2/c1-16(2,3)19-13-17(18)11-9-15(10-12-17)14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3

InChI Key

SHBUCCBSSNTTDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1(CCC(CC1)C2=CC=CC=C2)O

Origin of Product

United States

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